1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine

Catalog No.
S15854096
CAS No.
M.F
C10H12N4
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-ami...

Product Name

1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine

IUPAC Name

1-[(6-methylpyridin-3-yl)methyl]imidazol-2-amine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-8-2-3-9(6-13-8)7-14-5-4-12-10(14)11/h2-6H,7H2,1H3,(H2,11,12)

InChI Key

RLEMNDYCXXXSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2C=CN=C2N

1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine is a chemical compound characterized by its unique structure, which consists of an imidazole ring substituted with a 6-methylpyridine moiety. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. This compound is of interest due to its potential applications in medicinal chemistry and its biological activity.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Acylation: The amine can be acylated to form amides, which can further undergo hydrolysis.
  • Alkylation: The nitrogen in the imidazole can be alkylated, leading to derivatives that may exhibit different biological properties.

1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine has been studied for its biological activities, including:

  • Antimicrobial Properties: Compounds with imidazole rings often exhibit antimicrobial activity, and this compound may share similar properties.
  • Anticancer Activity: Some derivatives of imidazole compounds have shown potential in cancer treatment, possibly through mechanisms involving apoptosis induction or inhibition of specific signaling pathways.
  • Enzyme Inhibition: The compound may interact with various enzymes, influencing metabolic pathways relevant to disease states.

The synthesis of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 6-methylpyridin-3-carbaldehyde with an appropriate amine under acidic or basic conditions.
  • Multi-step Synthesis: This may involve the formation of the imidazole ring followed by the introduction of the pyridine substituent through alkylation or other coupling reactions.
  • Catalyzed Reactions: Transition metal-catalyzed reactions can also be employed to facilitate the formation of more complex derivatives.

The applications of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Chemical Probes: It can be used as a chemical probe in biological studies to investigate enzyme functions or cellular processes.
  • Agricultural Chemistry: Similar compounds are often explored for their potential use as pesticides or herbicides.

Interaction studies involving 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine focus on its binding affinity to various biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to proteins, which can influence its efficacy and bioavailability.
  • Receptor Interaction: Investigating how this compound interacts with specific receptors can provide insights into its mechanism of action.

Several compounds share structural similarities with 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-[2-(3-Methylpyridin-4-YL)ethyl]-1H-imidazol-2-amineContains a different pyridine substitutionMay exhibit different biological activities
2-(6-Methylpyridin-2-YL)-4(3H)-quinazolinoneIncorporates a quinazolinone moietyPotentially different therapeutic applications
4-(1H-imidazol-1-YL)phenylamineContains a phenyl group instead of pyridineDifferent interaction profile due to phenyl substituent

The uniqueness of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine lies in its specific combination of an imidazole ring and a methyl-substituted pyridine, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.106196400 g/mol

Monoisotopic Mass

188.106196400 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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